(2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid
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Overview
Description
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a methyl(phenyl)carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved by reacting phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid.
Introduction of the Chloro Group: The chloro group can be introduced via electrophilic aromatic substitution using chlorine gas or other chlorinating agents.
Attachment of the Methyl(phenyl)carbamoyl Group: This step involves the reaction of the phenyl ring with methyl isocyanate and phenylamine under suitable conditions to form the carbamoyl group.
Industrial Production Methods
Industrial production methods for {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Biology and Medicine
In biological research, boronic acids are known to inhibit serine proteases and kinases, making them valuable in the study of enzyme mechanisms and as potential therapeutic agents .
Industry
In the industrial sector, boronic acids are used in the production of pharmaceuticals, agrochemicals, and advanced materials due to their versatility in forming stable covalent bonds with diols and other functional groups .
Mechanism of Action
The mechanism of action of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the chloro and carbamoyl groups, making it less versatile in certain reactions.
4-methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of the carbamoyl group, affecting its reactivity and applications.
Uniqueness
{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is unique due to the presence of both the chloro and methyl(phenyl)carbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids.
Properties
Molecular Formula |
C14H13BClNO3 |
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Molecular Weight |
289.52 g/mol |
IUPAC Name |
[2-chloro-4-[methyl(phenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BClNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15(19)20)13(16)9-10/h2-9,19-20H,1H3 |
InChI Key |
QWABIVICSRBYJT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl)(O)O |
Origin of Product |
United States |
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